molecular formula C14H12N2O4 B12084787 Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- CAS No. 680214-98-6

Benzoic acid, 5-methoxy-2-(nitrosophenylamino)-

Cat. No.: B12084787
CAS No.: 680214-98-6
M. Wt: 272.26 g/mol
InChI Key: LBYHFSOQPUHNDW-UHFFFAOYSA-N
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Description

Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a methoxy group at the 5-position and a nitrosophenylamino group at the 2-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- typically involves the nitration of 5-methoxybenzoic acid followed by the introduction of the nitrosophenylamino group. One common method involves the following steps:

    Nitration: 5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-2-nitrobenzoic acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Nitrosation: The amino group is subsequently nitrosated using sodium nitrite in the presence of hydrochloric acid to form the nitrosophenylamino derivative.

Industrial Production Methods

Industrial production of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitroso group can yield the corresponding amine.

    Substitution: The methoxy and nitrosophenylamino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosophenylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 5-methoxy-2-nitro-: Similar structure but lacks the nitrosophenylamino group.

    Benzoic acid, 2-methoxy-: Similar structure but lacks the nitrosophenylamino group and has the methoxy group at the 2-position.

    Benzoic acid, 5-methoxy-2-aminophenyl-: Similar structure but has an amino group instead of the nitrosophenylamino group.

Uniqueness

Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is unique due to the presence of both the methoxy and nitrosophenylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.

Properties

CAS No.

680214-98-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

5-methoxy-2-(N-nitrosoanilino)benzoic acid

InChI

InChI=1S/C14H12N2O4/c1-20-11-7-8-13(12(9-11)14(17)18)16(15-19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)

InChI Key

LBYHFSOQPUHNDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(C2=CC=CC=C2)N=O)C(=O)O

Origin of Product

United States

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